molecular formula C12H17ClFNO B1532781 4-(3-Methoxyphenyl)-4-fluoropiperidine hydrochloride CAS No. 1345610-60-7

4-(3-Methoxyphenyl)-4-fluoropiperidine hydrochloride

Cat. No. B1532781
CAS RN: 1345610-60-7
M. Wt: 245.72 g/mol
InChI Key: KYYBRAGVVWLJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyphenyl)-4-fluoropiperidine hydrochloride (4-MPF-PIP-HCl) is a compound that is used in a variety of scientific research applications. It is a highly potent compound, which has a wide range of biochemical and physiological effects.

Scientific Research Applications

Research Applications and Chemical Properties

Corrosion Inhibition

Compounds with methoxyphenyl and fluoropiperidine moieties, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been explored for their corrosion inhibition properties in mild steel within acidic environments, demonstrating significant efficiency due to their adsorption and protective layer formation on metal surfaces (Bentiss et al., 2009).

Kinase Inhibition

Structurally similar compounds have been identified as selective kinase inhibitors, such as N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, highlighting the potential of these chemical frameworks in targeted cancer therapies (Schroeder et al., 2009).

Dopamine Transporter Interaction

Piperidine analogues have shown high affinity and selectivity for the dopamine transporter, suggesting their utility in researching neurological conditions and potential therapeutic applications (Prisinzano et al., 2002).

Fluorescence Quenching in Boronic Acid Derivatives

Research on boronic acid derivatives, such as 4-fluoro-2-methoxyphenyl boronic acid, in fluorescence quenching studies provides insight into their chemical behavior and potential applications in sensing technologies (Geethanjali et al., 2015).

Mechanism of Action

properties

IUPAC Name

4-fluoro-4-(3-methoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c1-15-11-4-2-3-10(9-11)12(13)5-7-14-8-6-12;/h2-4,9,14H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYBRAGVVWLJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)-4-fluoropiperidine hydrochloride

Synthesis routes and methods

Procedure details

This material was prepared from the reaction of tert-Butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate with diethylaminosulfur trifluoride and deprotection of the crude product using methanolic hydrogen chloride as described in Step 2 of Example 1 to afford 4-(3-methoxyphenyl)-4-fluoropiperidine hydrochloride in 76% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Methoxyphenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 2
4-(3-Methoxyphenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 3
4-(3-Methoxyphenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 4
4-(3-Methoxyphenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 5
4-(3-Methoxyphenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 6
4-(3-Methoxyphenyl)-4-fluoropiperidine hydrochloride

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